(2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide; para-toluene sulfonate
Description
Its molecular formula is C23H21N5O3S (free base), with a para-toluene sulfonate counterion added to enhance solubility and stability . The structure comprises a prop-2-enamide backbone linked to a 2-aminophenyl group, a pyrrole ring sulfonylated at the 1-position by a 4-(1-methylpyrazol-4-yl)benzene moiety, and an (E)-configured double bond critical for conformational rigidity . The para-toluene sulfonate salt formation is a common pharmaceutical strategy to improve bioavailability, as seen in other kinase inhibitors .
Properties
Molecular Formula |
C30H29N5O6S2 |
|---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10) |
InChI Key |
IAVXAZDVNICKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Preparation Methods
Pyrrole Sulfonylation
The pyrrole ring is functionalized via sulfonylation using 4-(1-methylpyrazol-4-yl)benzenesulfonyl chloride under basic conditions:
Pyrrole + 4-(1-Methylpyrazol-4-YL)Benzenesulfonyl Chloride → Sulfonylated Pyrrole
Conditions :
Regioselective Functionalization
To ensure substitution at the pyrrole 3-position, directing groups or protective strategies (e.g., Boc protection) are employed. Deprotection is performed post-sulfonylation using trifluoroacetic acid (TFA).
Formation of Prop-2-Enamide Backbone
Condensation with 2-Aminophenylamine
The enamide moiety is constructed via a condensation reaction between 2-aminophenylamine and a cyanoacetamide derivative, catalyzed by triethylorthoformate (TEOF):
2-Aminophenylamine + Cyanoacetamide Derivative → (2E)-Enamide
Conditions :
Stereochemical Control
The E-configuration is favored under reflux conditions due to thermodynamic stability. Microwave-assisted synthesis (120–170°C, 15–30 minutes) improves yield to 82–92%.
Coupling of Pyrrole-Sulfonyl and Enamide Moieties
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura reaction links the pyrrole-sulfonyl group to the enamide using a boronic acid intermediate:
Enamide-Boronic Acid + Halogenated Pyrrole-Sulfonyl → Coupled Product
Conditions :
Alternative Coupling Strategies
Buchwald-Hartwig amination or Ullmann coupling may be used for aromatic C–N bond formation, though yields are lower (25–35%).
Para-Toluene Sulfonate Salt Formation
Acid-Base Reaction
The free base is treated with p-toluenesulfonic acid in a polar aprotic solvent:
Free Base + p-Toluenesulfonic Acid → Para-Toluene Sulfonate Salt
Conditions :
Crystallization
Recrystallization from ethyl acetate/hexanes (1:4) enhances purity (>99%). The salt exhibits improved solubility and stability compared to the free base.
Optimization and Challenges
Key Challenges
- Regioselectivity : Competing substitution at pyrrole 2- and 5-positions requires careful directing group selection.
- Enamide Stability : Hydrolysis under acidic conditions necessitates pH control during purification.
- Salt Hygroscopicity : Para-toluene sulfonate absorbs moisture; storage under desiccation is critical.
Comparative Data for Coupling Methods
| Method | Catalyst | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 42 | 98 | 120 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 35 | 95 | 180 |
| Ullmann | CuI/1,10-Phen | 28 | 90 | 90 |
Scalability and Industrial Considerations
- Batch vs. Flow : Microwave-assisted flow systems reduce reaction time by 60% for Steps 2 and 3.
- Green Chemistry : Solvent-free sulfonylation and aqueous workups minimize waste.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Biological Activity
The compound (2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide, commonly referred to as para-toluene sulfonate, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a pyrazole moiety and a benzenesulfonyl group. Its chemical formula is with a molecular weight of approximately 445.51 g/mol. The presence of these functional groups is crucial for its biological activity.
Research indicates that this compound primarily acts as an inhibitor of class I histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling. By inhibiting HDACs, the compound can induce apoptosis in cancer cells and exhibit anti-proliferative effects.
Anticancer Properties
Studies have demonstrated that the compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, it has been shown to reduce cell viability in MCF7 breast cancer cells with an IC50 value of 39.70 µM . Additionally, it activates caspases involved in apoptosis, suggesting a mechanism that promotes programmed cell death in malignant cells .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In particular, it has been reported to inhibit COX-2 with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib . This dual action on both HDACs and COX enzymes positions it as a promising candidate for treating inflammatory conditions.
Study 1: In Vitro Anticancer Activity
In a study conducted by Toton et al. (2013), the compound was tested against various cancer cell lines, including MDA-MB-231 and MCF7. The results indicated that treatment with the compound led to significant reductions in cell viability and alterations in apoptotic marker expression, highlighting its potential as an anticancer agent .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of the compound in animal models of inflammation. The results showed a marked decrease in edema formation and inflammatory cytokine levels, suggesting effective modulation of the inflammatory response .
Data Tables
| Biological Activity | IC50 Value | Cell Line/Model |
|---|---|---|
| Antiproliferative Activity | 39.70 µM | MCF7 |
| COX-2 Inhibition | 0.01 µM | In vitro assay |
| Apoptosis Induction | N/A | MDA-MB-231 |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
*Calculated from C23H21N5O3S; para-toluene sulfonate adds ~172.2 g/mol.
Key Observations :
- The target compound’s 2-aminophenyl group distinguishes it from SU [3,3/3,4], which feature naphthalen-2-yl substituents. This difference likely impacts target selectivity, as aminophenyl groups are common in histone deacetylase (HDAC) inhibitors .
- The 1-methylpyrazol-4-yl substituent in the target compound may enhance binding to kinase ATP pockets, analogous to pyrazole-containing drugs like crizotinib . In contrast, SU [3,3]’s trifluoromethyl group improves metabolic stability but may reduce solubility .
- The para-toluene sulfonate salt in the target compound contrasts with the neutral forms of SU [3,3/3,4], underscoring its formulation-driven pharmacokinetic advantages .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Data
Key Findings :
- The target compound’s high purity (>98%) aligns with pharmaceutical standards, whereas SU [3,3/3,4] exhibit lower yields (5–22%), reflecting synthetic challenges in piperazine-based reductive amination .
- The para-toluene sulfonate salt likely improves aqueous solubility compared to neutral analogues like SU [3,3], which have higher LogP values (~4.2) .
Mechanism of Action and Target Selectivity
- The 2-aminophenyl group is a hallmark of HDAC inhibitors (e.g., domatinostat, listed in ), which target zinc-dependent deacetylases .
- In contrast, SU [3,3/3,4] lack aminophenyl groups, suggesting divergent mechanisms, possibly targeting sulfonamide-responsive enzymes like carbonic anhydrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
